Cas no 2319639-76-2 (8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane)
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane Chemical and Physical Properties
Names and Identifiers
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- (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane
- 8-(3-chloro-4-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
- 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane
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- Inchi: 1S/C15H18ClNO2S/c1-10-7-12-4-5-13(8-10)17(12)20(18,19)14-6-3-11(2)15(16)9-14/h3,6,9,12-13H,1,4-5,7-8H2,2H3
- InChI Key: FGZHAUWCUPFJFV-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)S(N1C2CC(=C)CC1CC2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 483
- XLogP3: 3.4
- Topological Polar Surface Area: 45.8
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6561-5088-2μmol |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-5μmol |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-10μmol |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-20μmol |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-1mg |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-2mg |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-3mg |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-4mg |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-5mg |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6561-5088-10mg |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane |
2319639-76-2 | 10mg |
$79.0 | 2023-09-08 |
8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane
Professional Introduction to Compound with CAS No. 2319639-76-2 and Product Name: 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane
The compound with the CAS number 2319639-76-2 and the product name 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a fused bicyclic system combined with a sulfonyl group and an azabicyclo structure makes this molecule a promising candidate for further exploration in medicinal chemistry.
Recent studies in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The bicyclic framework of 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane contributes to its stability and flexibility, which are crucial properties for effective drug candidates. The sulfonyl group at the 8-position introduces a polar moiety that can enhance binding affinity to biological targets, while the methylidene group at the 3-position adds a degree of conformational diversity, allowing for optimal interaction with receptors.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for various diseases. The structural motif of 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane has been shown to mimic natural products that exhibit potent biological activities. For instance, similar scaffolds have been reported to inhibit enzymes involved in cancer progression, inflammation, and infectious diseases. The chloro and methyl substituents on the aromatic ring further enhance its pharmacological properties by improving solubility and metabolic stability.
In addition to its structural advantages, 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane has demonstrated promising results in preclinical studies. Researchers have observed significant binding interactions with target proteins, suggesting that it could be a lead compound for further optimization. The azabicyclo portion of the molecule is particularly noteworthy, as it has been associated with enhanced bioavailability and reduced toxicity in drug candidates. This makes it an attractive scaffold for designing next-generation therapeutics.
The synthesis of 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal catalysis and asymmetric synthesis, have been employed to construct the complex bicyclic core efficiently. These methods not only improve the scalability of production but also allow for modifications that can fine-tune the pharmacological properties of the compound.
Recent advancements in computational chemistry have further accelerated the discovery process for this type of compound. Molecular modeling studies have been instrumental in predicting binding affinities and identifying potential lead structures before experimental synthesis begins. By leveraging these computational tools, researchers can optimize the design of 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane to enhance its efficacy and selectivity against specific biological targets.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique structural features of 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane make it a versatile building block for designing novel materials with specific properties, such as enhanced stability or improved electronic characteristics.
In conclusion, 8-(3-chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo3.2.1octane (CAS No: 2319639-76-2) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features, combined with promising preclinical results, make it a valuable candidate for further exploration in medicinal chemistry and beyond.
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